![molecular formula C18H18ClFN2O3S B2506727 5-chloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide CAS No. 682762-92-1](/img/structure/B2506727.png)
5-chloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide derivatives is a topic of interest in the development of therapeutic agents. In one study, a series of sulfonamides were synthesized starting from 4-methoxyphenethylamine. This compound reacted with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent molecule, which was then treated with various alkyl/aralkyl halides to produce a series of new derivatives. These compounds were characterized using spectroscopic techniques and showed potential as acetylcholinesterase inhibitors, which could be relevant for Alzheimer’s disease treatment .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. In the case of the synthesized sulfonamides, their structural characterization was confirmed by IR, 1H-NMR, and 13C-NMR spectroscopy. The elemental analysis data was coherent with the spectral data, ensuring the accuracy of the synthesized compounds. The docking studies of these ligands against acetylcholinesterase were also performed to compare the binding affinities with IC50 values, which is important for understanding their mechanism of action .
Chemical Reactions Analysis
Sulfonamides can participate in various chemical reactions due to their functional groups. For instance, N-chloro-N-methoxybenzenesulfonamide has been used as a chlorinating reagent for a range of substrates, including diketones, keto esters, and aromatic amines, yielding chlorinated products in good to high yields . This demonstrates the versatility of sulfonamide derivatives in chemical synthesis and their potential utility in creating diverse chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, the introduction of a fluorine atom into the sulfonamide structure can significantly enhance the selectivity of cyclooxygenase-2 (COX-2) inhibitors. This was demonstrated in a study where the introduction of a fluorine atom preserved COX-2 potency and increased COX-1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor . Additionally, site-selective fluorinations of chlorophyll-a derivatives showed that the strong electronegativity of the fluorine atom can cause bathochromic shifts in absorption and fluorescence emission bands, indicating the impact of such modifications on the optical properties of the compounds .
Wissenschaftliche Forschungsanwendungen
Anti-HIV and Antifungal Activities
Research has identified novel compounds with potential anti-HIV and antifungal activities. In a study by Zareef et al. (2007), a series of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were synthesized and characterized for their physical, microanalytical, and spectral data. Some of these synthesized compounds demonstrated promising in vitro anti-HIV and antifungal activities, highlighting their potential for therapeutic applications in infectious disease management Zareef, M., Iqbal, R., Al-Masoudi, N., Zaidi, J., Arfan, M., & Shahzad, S. (2007). Phosphorus, Sulfur, and Silicon and the Related Elements.
Fluorophore for Zn(II) Detection
Another study focused on the synthesis and preliminary spectroscopic study of analogues of a Zinquin-related fluorophore, where compounds showed a bathochromic shift in their ultraviolet/visible spectra upon the addition of Zn(II) to the solution. These compounds form fluorescent complexes with Zn(II), indicating their utility in detecting and quantifying Zn(II) in various biological and environmental samples. This research opens avenues for developing sensitive and selective sensors for metal ions, contributing to analytical chemistry and environmental monitoring Kimber, M., Geue, J.P., Lincoln, S., Ward, A., & Tiekink, E. (2003). Australian Journal of Chemistry.
Corrosion Inhibition Studies
In the realm of materials science, Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron. This study utilized quantum chemical calculations and molecular dynamics simulations to predict the efficiency of these derivatives in corrosion inhibition, which is crucial for extending the life of metal structures and reducing maintenance costs in various industrial applications. Such research underscores the significance of chemical compounds in corrosion science, contributing to the development of more durable and corrosion-resistant materials Kaya, S., Guo, L., Kaya, C., Tüzün, B., Obot, I., Touir, R., & Islam, N. (2016). Journal of The Taiwan Institute of Chemical Engineers.
Wirkmechanismus
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that lead to their biological effects
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways and their downstream effects would depend on the specific targets of this compound.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound could have diverse effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
5-chloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3S/c1-11-14(15-10-13(20)4-5-16(15)22-11)7-8-21-26(23,24)18-9-12(19)3-6-17(18)25-2/h3-6,9-10,21-22H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCWHAMEEFUUHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2506644.png)
![3-(furan-2-ylmethyl)-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/no-structure.png)
![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2506646.png)
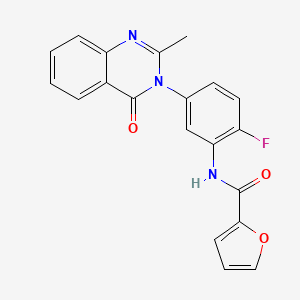
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-chloro-3-fluorophenyl)propanamide](/img/structure/B2506650.png)
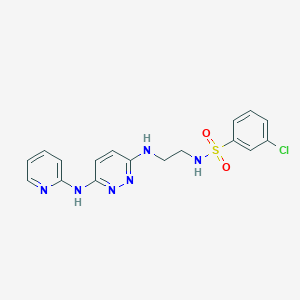

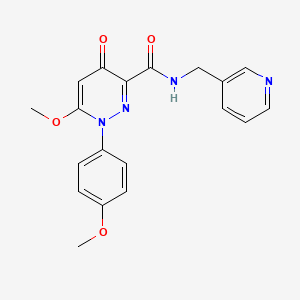

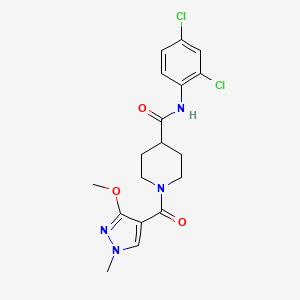
![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2506661.png)
![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2506662.png)
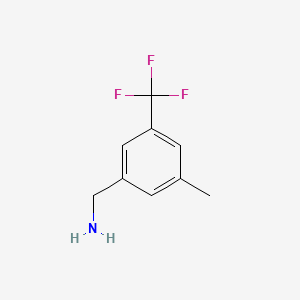
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide](/img/structure/B2506667.png)